molecular formula C10H10BNO2 B6206336 [3-(1-cyanocyclopropyl)phenyl]boronic acid CAS No. 2096334-10-8

[3-(1-cyanocyclopropyl)phenyl]boronic acid

Cat. No.: B6206336
CAS No.: 2096334-10-8
M. Wt: 187
InChI Key:
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Description

[3-(1-cyanocyclopropyl)phenyl]boronic acid is a boronic acid derivative with the molecular formula C10H10BNO2 and a molecular weight of 187.01 g/mol . This compound is characterized by the presence of a cyanocyclopropyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic molecules .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, [3-(1-cyanocyclopropyl)phenyl]boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and the attached organic group) from boron to a transition metal, typically palladium . The palladium then forms a new bond with the electrophilic carbon atom in the target molecule .

Biochemical Pathways

In the context of suzuki-miyaura cross-coupling reactions, this compound plays a crucial role in the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, potentially affecting various biochemical pathways depending on the specific reaction context .

Pharmacokinetics

The compound’s physical form is a powder , which suggests it could be administered in various ways, potentially influencing its absorption and distribution

Result of Action

The molecular and cellular effects of this compound are largely dependent on the specific context of its use. In Suzuki-Miyaura cross-coupling reactions, the compound enables the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds . The specific effects at the molecular and cellular level would depend on the nature of these compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in Suzuki-Miyaura cross-coupling reactions, the reaction conditions (e.g., temperature, solvent, presence of a base) can significantly affect the efficiency of the transmetalation process and the yield of the reaction . Additionally, the compound’s stability may be influenced by storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1-cyanocyclopropyl)phenyl]boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[3-(1-cyanocyclopropyl)phenyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[3-(1-cyanocyclopropyl)phenyl]boronic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(1-cyanocyclopropyl)phenyl]boronic acid is unique due to the presence of both the cyanocyclopropyl and phenyl groups, which confer distinct reactivity and binding properties. This makes it a valuable compound in various fields of research and industrial applications .

Properties

CAS No.

2096334-10-8

Molecular Formula

C10H10BNO2

Molecular Weight

187

Purity

95

Origin of Product

United States

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